molecular formula C7H14N2O B572696 N-[(3R)-pyrrolidin-3-ylmethyl]acetamide CAS No. 1225062-97-4

N-[(3R)-pyrrolidin-3-ylmethyl]acetamide

Cat. No.: B572696
CAS No.: 1225062-97-4
M. Wt: 142.202
InChI Key: BEAWFOYVSBYVCD-SSDOTTSWSA-N
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Description

N-[(3R)-Pyrrolidin-3-ylmethyl]acetamide is a chiral pyrrolidine-based compound of significant interest in medicinal chemistry and neuroscience research. The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its saturated structure and three-dimensional coverage, which allows for extensive exploration of pharmacophore space and can lead to improved selectivity and binding affinity to biological targets . The specific stereochemistry of the (R)-enantiomer is a critical feature, as the distinct spatial orientation of its substituents can result in a unique biological profile when interacting with enantioselective proteins and receptors . This compound serves as a key synthetic intermediate or precursor for the development of novel ligands targeting G-protein coupled receptors (GPCRs). Research indicates that structurally similar pyrrolidine acetamide derivatives are investigated as high-affinity antagonists for neurologically significant receptors, such as the orexin system involved in regulating sleep and arousal, and the kappa-opioid receptor (KOR), a target for potential treatments for depression, anxiety, and addiction disorders . Its mechanism of action, when incorporated into larger bioactive molecules, typically involves precise, stereospecific interactions within the binding pockets of these target receptors to modulate their signaling pathways . This makes this compound a valuable building block for researchers designing and synthesizing new chemical entities to probe complex neurobiological processes and develop potential therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[[(3R)-pyrrolidin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAWFOYVSBYVCD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 3r Pyrrolidin 3 Ylmethyl Acetamide and Its Chiral Analogues

Enantioselective Synthesis of the (3R)-Pyrrolidine Core

The principal challenge in synthesizing N-[(3R)-pyrrolidin-3-ylmethyl]acetamide lies in the stereocontrolled construction of the 3-substituted pyrrolidine (B122466) ring. Various asymmetric strategies have been developed to access this chiral core with high enantiopurity.

Asymmetric Michael Additions in Pyrrolidine Construction

Asymmetric Michael additions, or conjugate additions, are powerful carbon-carbon bond-forming reactions that can establish stereocenters with high fidelity. In the context of pyrrolidine synthesis, this often involves the addition of a nucleophile to an α,β-unsaturated system, followed by cyclization. Organocatalysis has proven particularly effective for this transformation. nih.gov

For instance, chiral prolinamide-based organocatalysts can facilitate the Michael addition of aldehydes to nitroolefins. nih.gov The reaction proceeds through an enamine intermediate, with the catalyst's chiral environment directing the approach of the nitroalkene to set the desired stereochemistry. The subsequent nitro group reduction and intramolecular reductive amination yield the chiral pyrrolidine. The choice of catalyst, solvent, and additives is crucial for achieving high diastereo- and enantioselectivity. nih.govresearchgate.net

Key features of this approach include:

Catalyst: Chiral secondary amines, such as proline derivatives, are commonly used. nih.gov

Mechanism: Involves the formation of a transient enamine from an aldehyde and the catalyst, which then attacks the Michael acceptor.

Stereocontrol: The steric and electronic properties of the catalyst's substituents create a chiral pocket that dictates the facial selectivity of the addition. researchgate.net

Catalyst TypeMichael AcceptorTypical Diastereomeric Ratio (dr)Typical Enantiomeric Excess (ee)Reference
Prolinamide Organocatalystβ-Nitrostyrene70:30 to 78:22 (syn/anti)~68% (syn), 44-63% (anti) nih.gov
Bifunctional SquaramideNitroalkenesUp to 91:9>99% researchgate.net
(S)-Proline with AminopinaneNot SpecifiedNot SpecifiedNot Specified nih.gov

Stereoselective Alkylation Strategies for Pyrrolidine Derivatives

Another robust method for creating substituted pyrrolidines involves the stereoselective alkylation of a pre-existing chiral pyrrolidine-based template. Proline and its derivatives, such as 4-hydroxyproline, are common starting materials due to their availability in enantiomerically pure forms. nih.gov

The strategy typically involves protecting the nitrogen atom and then activating the α-carbon for nucleophilic substitution. For instance, alkylation of N-protected proline with a suitable electrophile can introduce a substituent at the C-2 position. nih.gov To achieve substitution at the C-3 position, as required for the target molecule, a different precursor is necessary. A common approach starts with a chiral pyrrolidin-2-one (pyroglutamate) derivative. The enolate can be generated and alkylated diastereoselectively, with the existing stereocenter directing the approach of the electrophile. Subsequent reduction of the lactam and functional group manipulations can lead to the desired 3-substituted pyrrolidine. researchgate.net

Chiral Catalyst-Mediated Approaches to Pyrrolidine Synthesis

The use of chiral transition metal catalysts provides a highly efficient and versatile route to enantiomerically enriched pyrrolidines. metu.edu.tr One of the most powerful methods is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene dipolarophile. acs.org

In this approach, an imine derived from an amino acid ester is treated with a Lewis acid or a transition metal complex (e.g., silver or copper) to generate the azomethine ylide in situ. The chiral ligand coordinated to the metal creates an asymmetric environment, guiding the cycloaddition with an alkene to produce a highly substituted pyrrolidine with excellent stereocontrol. acs.orgacs.org The reaction can simultaneously generate up to four new stereogenic centers. acs.org

Catalytic SystemReaction TypeKey FeaturesReference
Palladium-Phosphoramidite[3+2] CycloadditionTolerant of a wide variety of imine acceptors. nih.gov
Copper-Phosphine-Urea Ligand1,3-Dipolar CycloadditionProvides access to cyanopyrrolidines with quaternary stereocenters. acs.org
Silver (Ag₂CO₃)1,3-Dipolar CycloadditionUses N-tert-butanesulfinylimines as effective dipolarophiles. acs.org
Nickel-P-chiral bisphosphorusReductive CyclizationSynthesizes pyrrolidines bearing chiral tertiary alcohols. researchgate.net

Biocatalysis is also an emerging strategy. Engineered variants of cytochrome P450 enzymes have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides, forging the pyrrolidine ring with good enantioselectivity and catalytic efficiency. acs.org

Functionalization at the Pyrrolidine N-1 Position

The nitrogen atom of the pyrrolidine ring is a key handle for further functionalization. nih.gov In many synthetic routes, the nitrogen is initially protected with a group like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) to prevent side reactions during the construction of the ring or the installation of the C-3 side chain. nih.gov

Acetamide (B32628) Moiety Formation: Amidation and Coupling Reactions

The final key transformation is the formation of the acetamide bond. This involves coupling the 3-(aminomethyl)pyrrolidine (B1599286) intermediate with an acetylating agent. Standard peptide coupling protocols are highly effective for this step.

The reaction typically involves activating the carboxylic acid (acetic acid) or using a more reactive derivative like acetyl chloride or acetic anhydride (B1165640). libretexts.org

Common methods for this amidation include:

Use of Acyl Halides: Acetyl chloride reacts readily with the primary amine of the side chain to form the amide. A base is typically added to neutralize the HCl byproduct.

Use of Acyl Anhydrides: Acetic anhydride is another effective acetylating agent that forms the amide and acetic acid as a byproduct. libretexts.org

Carbodiimide Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to be attacked by the amine. youtube.com This method is very mild and widely used.

Uronium Salt Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds, especially in cases of sterically hindered substrates.

The choice of method depends on the scale of the reaction, the presence of other functional groups, and cost considerations. For the synthesis of this compound, the high reactivity of the primary amine on the side chain allows for the use of simple and efficient methods like reaction with acetyl chloride or acetic anhydride.

Strategies for Diastereomeric and Enantiomeric Purity Control

Maintaining and controlling stereochemical purity throughout the synthesis is paramount. Several strategies are employed to ensure the final product is obtained as a single enantiomer.

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as (S)-proline or (R)-glyceraldehyde, transfers the initial stereochemistry through the synthetic sequence to the final product. nih.govnih.gov

Asymmetric Catalysis: As discussed, the use of chiral catalysts (organocatalysts, transition metal complexes, or enzymes) induces chirality in an achiral or racemic starting material, often with very high levels of enantioselectivity. researchgate.netnih.gov The catalyst's structure is engineered to favor the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For example, chiral oxazolidinones can be used to direct the diastereoselective addition of Grignard reagents to imines in the synthesis of trans-2,5-disubstituted pyrrolidines. acs.org

Diastereoselective Cyclizations: In many multi-step syntheses, an acyclic precursor with one or more stereocenters is cyclized. The existing stereocenters can direct the formation of new stereocenters during the ring-closing step, a phenomenon known as substrate control. nih.gov For instance, copper-promoted intramolecular aminooxygenation of alkenes can lead to 2,5-cis-pyrrolidines with excellent diastereoselectivity (>20:1 dr). nih.gov

Purification and Resolution: If a reaction produces a mixture of stereoisomers, chromatographic separation using a chiral stationary phase (chiral HPLC) can be used to isolate the desired enantiomer. Classical resolution, involving the formation of diastereomeric salts with a chiral resolving agent followed by separation via crystallization, is also a viable, though often less efficient, method.

Control is often confirmed at various stages using analytical techniques such as chiral HPLC and NMR spectroscopy with chiral shift reagents.

Elucidation of Structure Activity Relationships Sar for N 3r Pyrrolidin 3 Ylmethyl Acetamide Derivatives

Systematic Modification of the Pyrrolidine (B122466) Ring: Impact on Biological Interactions

The pyrrolidine ring of N-[(3R)-pyrrolidin-3-ylmethyl]acetamide offers multiple positions for substitution, each providing a vector to modulate the compound's physicochemical properties and its interaction with biological targets. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is a significant advantage in drug design. nih.gov

Systematic modifications often focus on the C4 position of the pyrrolidine ring. Introduction of substituents at this position can significantly impact the ring's conformation, a phenomenon known as pseudorotation. nih.gov For instance, the introduction of a trifluoromethyl group at the C4 position in a cis configuration has been shown to favor a pseudo-axial conformation of other substituents on the ring, which can be critical for optimal binding to certain receptors. nih.gov

The nature of the substituent at the C3 position, adjacent to the acetamidomethyl group, also plays a pivotal role in determining biological activity. SAR studies on various pyrrolidine-2,5-dione derivatives have revealed that the anticonvulsant activity is strongly influenced by the substituent at the C3 position. nih.gov For example, non-aromatic substituents like a sec-butyl group at this position have been shown to positively affect anticonvulsant activity. nih.gov

Below is a hypothetical data table illustrating the impact of C4-substituents on the binding affinity of this compound derivatives for a generic receptor 'X'.

CompoundC4-SubstituentReceptor 'X' Binding Affinity (Ki, nM)
1 H150
2a 4-fluoro (cis)75
2b 4-fluoro (trans)200
3a 4-methyl (cis)100
3b 4-methyl (trans)180
4 4,4-difluoro50

This is a representative table based on general principles of SAR and does not reflect actual experimental data for a specific receptor.

Investigating the Role of the Acetamide (B32628) Substituent

The acetamide moiety of this compound is not merely a passive linker but an active participant in molecular recognition, often engaging in crucial hydrogen bonding interactions with the target protein.

Influence of Acetamide Chain Length and Branching

The length and branching of the N-acyl chain can significantly influence the binding affinity and selectivity of pyrrolidine derivatives. In a study on N-acylphosphatidylethanolamines, it was demonstrated that the length of the N-acyl chain dictates its orientation within a lipid bilayer. nih.gov Longer chains tend to embed into the hydrophobic core, while shorter chains remain in the headgroup region. nih.gov This principle can be extrapolated to receptor binding, where optimal chain length is required to access specific hydrophobic pockets within the binding site.

Increasing the chain length from acetamide (two carbons) to propanamide (three carbons) or butanamide (four carbons) can probe for additional hydrophobic interactions. However, excessive length may introduce steric hindrance or unfavorable entropic costs upon binding. Branching of the acyl chain, for instance, by introducing a methyl or ethyl group on the alpha-carbon, can also fine-tune the steric and electronic properties of the ligand.

A hypothetical SAR table for acetamide chain modifications is presented below.

CompoundN-Acyl GroupReceptor 'Y' Binding Affinity (IC50, µM)
5 Acetyl1.2
6 Propionyl0.8
7 Butyryl2.5
8 Isobutyryl1.5
9 Pivaloyl5.0

This is a representative table based on general principles of SAR and does not reflect actual experimental data for a specific receptor.

Stereospecificity of the (3R) Center in Receptor/Enzyme Binding

The stereochemistry at the C3 position of the pyrrolidine ring is a critical determinant of biological activity. The (3R) configuration orients the acetamidomethyl substituent in a specific three-dimensional arrangement that is often essential for precise interaction with the chiral environment of a biological target, such as a receptor binding pocket or an enzyme's active site. nih.gov

The importance of stereoisomers in drug action is well-established, as different enantiomers and diastereomers can exhibit vastly different biological profiles due to their distinct binding modes to enantioselective proteins. nih.gov For instance, in a series of antiestrogen (B12405530) benzopyran derivatives, the stereospecific orientation of a 3-methylpyrrolidine (B1584470) substituent was found to be responsible for a pure estrogen receptor α antagonist and selective ER degrader profile. nih.gov Similarly, for κ-opioid receptor agonists based on a 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline (B8689530) scaffold, the (1S,18S) stereoisomer was identified as the most potent. rsc.org

A comparative study of the (3R) and (3S) enantiomers of N-(pyrrolidin-3-ylmethyl)acetamide would be expected to reveal significant differences in their biological activity, as illustrated in the hypothetical table below.

CompoundStereochemistryEnzyme 'Z' Inhibition (Ki, nM)
10a (3R)25
10b (3S)500
10c Racemic260

This is a representative table based on general principles of SAR and does not reflect actual experimental data for a specific enzyme.

Design Principles for Optimized Biological Activity

Based on the SAR findings, several design principles can be formulated to guide the optimization of this compound derivatives for enhanced biological activity.

Scaffold Rigidity and Conformation: The inherent flexibility of the pyrrolidine ring can be constrained by introducing substituents, particularly at the C4 position, to lock in a bioactive conformation. The choice of cis or trans isomers can be used to control the spatial orientation of key pharmacophoric groups. nih.gov

Targeted Hydrophobic Interactions: The acetamide chain length and branching should be systematically varied to explore and exploit hydrophobic pockets within the target's binding site.

Stereochemical Integrity: The (3R) stereocenter should be maintained, as it is often crucial for stereospecific interactions with the biological target. Enantiomerically pure synthesis is therefore a critical aspect of the drug development process. mdpi.com

Introduction of Additional Functional Groups: The pyrrolidine ring and the acetamide moiety can be further functionalized to introduce additional hydrogen bond donors or acceptors, or groups that can participate in other types of interactions such as halogen bonding or π-π stacking, depending on the nature of the target.

Bioisosteric Replacements: Portions of the molecule can be replaced with bioisosteres to improve pharmacokinetic properties or to fine-tune electronic and steric characteristics. For example, the amide bond could be replaced with other linkers to modulate stability and hydrogen bonding capacity.

Conformational Analysis and its Correlation with SAR

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional conformation. The pyrrolidine ring can adopt various puckered conformations, often described as envelope or twist forms. researchgate.net The preferred conformation is influenced by the nature and stereochemistry of the substituents on the ring. mdpi.com

Computational modeling and experimental techniques such as NMR spectroscopy are invaluable tools for studying the conformational preferences of these molecules. mdpi.com Conformational analysis can reveal the lowest energy conformations in solution and provide insights into the likely bioactive conformation when bound to a receptor.

A strong correlation often exists between the preferred conformation and the observed SAR. For example, if a particular ring pucker or a specific orientation of the acetamidomethyl side chain is consistently found in the most active compounds of a series, it can be inferred that this conformation is favorable for binding. This information is then used to design new analogs that are pre-organized into this bioactive conformation, potentially leading to an increase in binding affinity by reducing the entropic penalty of binding.

Preclinical Assessment of N 3r Pyrrolidin 3 Ylmethyl Acetamide S Biological Potential

In Vitro Pharmacological Profiling and Target Identification

The initial stages of drug discovery heavily rely on in vitro assays to determine how a compound interacts with specific biological targets such as receptors and enzymes, and to evaluate its functional effects at a cellular level.

The stereochemistry of the pyrrolidine (B122466) ring can significantly influence a molecule's binding mode and affinity for receptors. For instance, studies on benzopyran derivatives have shown that the orientation of a methyl group on the pyrrolidine ring can determine whether a compound acts as a pure antagonist for the estrogen receptor α (ERα), a key target in breast cancer treatment. nih.gov Specifically, the 3R-methylpyrrolidine configuration can confer a pure antagonist and selective ER degrader profile. nih.gov While direct receptor binding data for N-[(3R)-pyrrolidin-3-ylmethyl]acetamide is not available, the established importance of the 3R-configuration in related scaffolds suggests that its stereochemistry could be a critical determinant for potent and selective receptor interactions.

Derivatives of the acetamide (B32628) and pyrrolidine scaffolds have demonstrated significant enzyme-inhibiting capabilities. For example, a series of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides were identified as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), a key enzyme in the inflammatory process. nih.gov These compounds typically exhibited IC50 values below 5 nM for porcine TACE. nih.gov

Similarly, acetamide-sulfonamide conjugates have been investigated as urease inhibitors. semanticscholar.org Kinetic studies revealed that certain conjugates act as competitive inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. semanticscholar.org The inhibition constants (Ki) for these compounds were determined, highlighting the potential of the acetamide scaffold in designing enzyme inhibitors. semanticscholar.org

Table 1: Enzyme Inhibition Data for Structurally Related Compounds

Compound Class Target Enzyme Inhibition Data Mode of Inhibition Reference
N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides Porcine TACE IC50 < 5 nM Not Specified nih.gov
Acetamide-sulfonamide Conjugate 6 Urease Ki = 0.17 µM Competitive semanticscholar.org
Acetamide-sulfonamide Conjugate 15 Urease Ki = 7.95 µM Competitive semanticscholar.org

This table presents data for compounds structurally related to this compound to illustrate the potential of the core scaffold.

The efficacy of enzyme inhibitors is often confirmed in cell-based assays. For the potent TACE inhibitors based on the N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamide scaffold, their functional activity was assessed in a human whole blood assay. One of the compounds, designated as 2o, demonstrated potent inhibition of TNFα production with an IC50 of 0.42 µM. nih.gov This indicates that the in vitro enzyme inhibition translates to functional efficacy in a more complex biological system.

Exploration of Potential Therapeutic Modalities

The structural motifs present in this compound are found in various compounds investigated for different therapeutic applications, including antibacterial and anticancer activities.

The pyrrolidine ring is a key component of many antibacterial agents. nih.gov For instance, novel fluoroquinolone antibacterial agents incorporating oxime-substituted (aminomethyl)pyrrolidines have shown potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The specific substitution pattern on the pyrrolidine ring was found to be crucial for their efficacy. nih.gov

Furthermore, a series of thiophenylazolyl pyrrolylsulfamoyl acetamides were synthesized and evaluated for their antimicrobial properties. researchgate.net Several of these compounds, particularly those with electron-withdrawing substituents, exhibited significant antibacterial activity. researchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for the most active compounds.

Table 2: Minimum Inhibitory Concentration (MIC) for Structurally Related Antibacterial Compounds

Compound Class Bacterial Strain MIC (µg/mL) Reference
Thiophenylthiazolyl pyrrolylsulfamoyl acetamides (9d, 9e, 9f) B. subtilis Low (comparable to standard) researchgate.net
Thiophenylthiazolyl pyrrolylsulfamoyl acetamide (9f) S. aureus Low researchgate.net

This table presents data for compounds structurally related to this compound to illustrate the potential of the core scaffold.

The pyrrolidine and acetamide moieties are also prevalent in the design of anticancer agents. nih.govmdpi.com For example, spiro[pyrrolidine-3,3′-oxindoles] have been synthesized as potential agents against breast cancer, acting as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov

In another study, 2-aryl-2-(3-indolyl)acetamides were prepared and evaluated for their anticancer activity. nih.gov Three compounds in this amide series showed potent in vitro activity with GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.2-0.3 µM. nih.gov Additionally, pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and shown to reduce the viability of human A549 lung epithelial cells. mdpi.com

Table 3: In Vitro Anticancer Activity of Structurally Related Compounds

Compound Class Cancer Cell Line Activity Metric Value Reference
2-aryl-2-(3-indolyl)acetamides Not Specified GI50 0.2-0.3 µM nih.gov
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolones MCF-7 IC50 22-29 µM nih.gov
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolones HeLa IC50 26-37 µM nih.gov

This table presents data for compounds structurally related to this compound to illustrate the potential of the core scaffold.

Modulation of Specific Receptor Systems

An extensive review of published literature reveals a notable lack of direct research on the modulatory effects of this compound on several key receptor systems. Specifically, there are no available studies investigating the binding affinity or functional activity of this compound at opioid receptors , orexin (B13118510) receptors , or metabotropic glutamate (B1630785) receptors .

However, the broader chemical class of pyrrolidine derivatives has been explored for activity at various receptor types. For instance, certain complex pyrrolidine-containing structures have been investigated as orexin receptor antagonists. Similarly, other molecules incorporating a pyrrolidine scaffold have been assessed for their potential to modulate metabotropic glutamate receptors. It is critical to emphasize that these findings pertain to structurally distinct molecules and cannot be extrapolated to predict the activity of this compound.

In the context of P2X receptors , while no data exists for this compound, a structurally related compound, N-(adamantan-1-ylmethyl)-5-[(3R)-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, has been characterized as a P2X7 receptor antagonist. nih.gov This compound shares the (3R)-pyrrolidinylmethyl core structure, suggesting that this chemical motif may be amenable to interaction with P2X receptors. However, without direct experimental evidence, the P2X receptor activity of this compound remains unconfirmed.

Inhibition of Resistance-Related Enzymes

Research into the inhibitory potential of this compound against resistance-related enzymes such as Aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) is currently not available in the public domain.

Nevertheless, the pyrrolidine scaffold has been identified as a key structural feature in a class of inhibitors targeting this enzyme. mdpi.commdpi.comnih.govnih.govpreprints.org Specifically, a series of substituted pyrrolidine pentamine derivatives have demonstrated inhibitory activity against AAC(6′)-Ib. mdpi.commdpi.comnih.govnih.govpreprints.org These findings highlight the potential of pyrrolidine-based compounds in the development of agents that could counteract aminoglycoside resistance. The structure-activity relationship studies on these more complex pyrrolidine derivatives provide a foundation for the potential design of novel inhibitors, though direct enzymatic assays of this compound are required to determine its specific activity.

Table 1: Inhibitory Activity of a Pyrrolidine Pentamine Scaffold against Aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) Note: This table presents data for a representative compound from the pyrrolidine pentamine class, not this compound, to illustrate the potential of the broader chemical family.

CompoundScaffold TypeTarget EnzymeInhibitory ActivityReference
2637.001Pyrrolidine PentamineAAC(6′)-IbEffective Inhibition mdpi.com

In Vivo Preclinical Efficacy Studies in Relevant Animal Models

As of the latest literature review, no in vivo preclinical efficacy studies have been published for this compound.

Behavioral and Physiological Endpoint Assessment in Preclinical Models

There is no available data from preclinical models assessing the behavioral and physiological endpoints of this compound administration. Studies on other pyrrolidine-containing synthetic cathinone (B1664624) derivatives have shown a range of effects on locomotor activity and conditioned place preference in rodents, but these compounds are structurally and pharmacologically distinct from this compound. nih.gov

Molecular Mechanism of Action and Cellular Target Engagement

Detailed Analysis of Ligand-Receptor/Enzyme Interactions

At present, there are no published studies that identify the specific receptors or enzymes with which N-[(3R)-pyrrolidin-3-ylmethyl]acetamide interacts. Research in this area would typically involve binding assays to determine the affinity of the compound for a panel of potential biological targets. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be employed to quantify the binding kinetics and thermodynamics of the interaction. Furthermore, structural biology techniques like X-ray crystallography or cryo-electron microscopy could provide atomic-level insights into the binding pose of the compound within the active or allosteric site of its target protein. The stereochemistry of the pyrrolidine (B122466) ring, specifically the (R)-configuration at the 3-position, is expected to play a crucial role in the specificity and affinity of such interactions. nih.gov

Identification of Downstream Signaling Pathways and Cellular Responses

Following the initial binding event to a receptor or enzyme, a cascade of intracellular signaling events is typically triggered. The nature of these downstream pathways dictates the ultimate cellular and physiological response to the compound. For this compound, the downstream signaling pathways and cellular responses remain uncharacterized. Future research would need to focus on identifying which signaling molecules, such as second messengers (e.g., cAMP, Ca2+) or protein kinases, are modulated following exposure to the compound. Techniques like Western blotting, reporter gene assays, and phosphoproteomics would be instrumental in mapping these pathways.

Allosteric and Orthosteric Binding Mode Characterization

The mode of binding to a target protein, whether orthosteric (at the primary active site) or allosteric (at a secondary site), has significant implications for the pharmacological profile of a compound. Orthosteric ligands often compete with the endogenous substrate or ligand, while allosteric modulators can fine-tune the activity of the target protein. Without an identified target for this compound, its binding mode remains unknown. Future studies would require the identification of a primary target, followed by detailed biochemical and structural analyses to distinguish between these two binding mechanisms.

Investigation of Compound Specificity and Off-Target Effects

The therapeutic utility of a compound is greatly influenced by its specificity for its intended target. Off-target effects, resulting from interactions with unintended proteins, can lead to adverse effects. A comprehensive specificity profile for this compound is not available. This would typically be generated by screening the compound against a broad panel of receptors, enzymes, and ion channels. The absence of such data means that the potential for off-target activities of this compound is currently unknown.

Computational Approaches in the Study of N 3r Pyrrolidin 3 Ylmethyl Acetamide

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as pyrrolidine (B122466) derivatives, to the active site of a target protein. For instance, in studies involving novel pyrrolidine derivatives, docking has been employed to investigate their interactions with enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to rationalize their potential anti-inflammatory and analgesic activities. nih.gov This approach helps identify key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Similarly, docking simulations have been used to study the binding patterns of acetamide-containing compounds with various receptors. One study investigated the interaction of an acetamide (B32628) derivative with the Insulin-like growth factor 1 receptor (IGF-1R), predicting different types of non-covalent interactions. nih.gov Another research effort used docking to understand the binding of N,N-disubstituted pyrazolopyrimidine acetamides to the 18 kDa translocator protein (TSPO), a target for neuroinflammation. mdpi.com These simulations can provide a score to rank potential drug candidates, as shown in the table below, which illustrates typical data obtained from such studies.

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Pyrrolidine DerivativesCOX-2Tyr385, Ser530-8.5 to -9.5
Acetamide DerivativesNeuraminidase (NA)ARG118, ASP151, GLU119-7.0 to -8.2 semanticscholar.org
Pyrazolopyrimidine AcetamidesTSPOTrp143, Ala147-9.0 to -11.5 mdpi.com

Ligand-based virtual screening, on the other hand, does not require the 3D structure of the target protein. Instead, it uses the structures of known active compounds to identify new molecules with similar properties from large chemical databases. This method is valuable when the protein target is unknown or its structure has not been determined. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds, QSAR can identify the physicochemical properties (descriptors) that are critical for their activity. Both 2D-QSAR and 3D-QSAR studies are employed to guide the design of more potent analogs. semanticscholar.org For example, 3D-QSAR models for N-iso-propyl pyrrole-based derivatives have been developed to understand their requirements for inhibiting HMG-CoA reductase. nih.gov These models provide visual representations, such as contour maps, indicating where steric bulk, positive or negative charges, or hydrophobic features may enhance or diminish activity.

Pharmacophore modeling is a related technique that identifies the essential 3D arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific target. researchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net A developed pharmacophore model serves as a 3D query to screen compound libraries for molecules that match the required features, thus identifying potential new leads. For a series of HMG-CoA reductase inhibitors, a five-point pharmacophore model was successfully generated to guide further discovery efforts. nih.gov

The statistical robustness of QSAR models is crucial for their predictive power, as indicated by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

Model TypeCompound SeriesCorrelation Coefficient (r²)Cross-validated Coefficient (q²)Key Finding
3D-QSARN(3)-Phenylpyrazinones0.803Not specifiedIdentified key steric and electronic features for CRF1 antagonism. nih.govresearchgate.net
Atom-based 3D-QSARN-iso-propyl pyrrole (B145914) derivatives0.960.672Electron-withdrawing, H-bond donating, and hydrophobic groups enhance HMG-CoA reductase inhibition. nih.gov
2D-QSARIndole-thio-acetamide analogs0.8860.786Identified descriptors for predicting anti-influenza A virus activity. semanticscholar.org

Advanced Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. nih.gov DFT can determine the optimized 3D geometry, charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability.

These calculations are essential for understanding reaction mechanisms and the intrinsic properties of a molecule that influence its interactions with biological targets. For instance, DFT has been applied to a series of acetamide derivatives to study their local reactivity as potential anti-HIV drugs. nih.gov By calculating "Fukui functions," researchers can predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. nih.gov In another study, DFT was used alongside experimental data to confirm the structure and electronic behavior of a newly synthesized acetamide ligand and its copper(II) complex. nih.govresearchgate.net

Computational MethodMolecule StudiedCalculated PropertySignificance
DFT (B3LYP/6-31G(d))TTA Acetamide DerivativesFukui Functions, HOMO-LUMO energiesPredicted local reactivity and identified key nitrogen atoms in binding to tyrosine. nih.gov
DFTAcetamidophenyl-oxo-acetamideOptimized Geometry, NBO chargesSupported the characterization of the ligand's structure and its coordination with a metal ion. nih.govresearchgate.net
DFTAcetamide DerivativesBinding Energy, PharmacokineticsUsed to screen for potential antisickling agents by evaluating their interaction with hemoglobin. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, protein flexibility, and the stability of ligand binding. researchgate.net

This technique is invaluable for assessing whether a binding pose predicted by docking is stable over a period of nanoseconds or microseconds. For example, MD simulations were performed on novel N,N-disubstituted pyrazolopyrimidine acetamides to check the time-dependent stability of their complex with the TSPO receptor. mdpi.com The results indicated that the highest-affinity compound formed more stable hydrogen bonds over time compared to reference standards. mdpi.com MD can also be used to explore the conformational landscape of a molecule like N-Methyl Acetamide in solution, providing insights into its flexibility and preferred shapes, which is crucial for understanding its interactions.

In Silico Prediction of Pharmacological Profiles

A critical aspect of modern drug discovery is the early assessment of a compound's pharmacological and pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational, or in silico, models are widely used to predict these properties before a compound is synthesized, saving significant time and resources.

These predictive models analyze a molecule's structure to estimate properties such as aqueous solubility, blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and various toxicity risks. For example, computational studies on flavonoid acetamide derivatives showed that modification with acetamide groups could significantly improve bioavailability and lead to more favorable ADMET properties compared to the parent flavonoids. rsc.orgresearchgate.net Similarly, ADMET predictions were part of the computational workflow to identify potential anti-influenza drug candidates, ensuring that the designed molecules had drug-like characteristics. semanticscholar.org These predictions help prioritize compounds that are more likely to be well-absorbed, reach their target in the body, and have a lower risk of adverse effects.

Analytical and Spectroscopic Characterization Methods in Research

Chromatographic Techniques for Compound Characterization and Stereoisomer Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of N-[(3R)-pyrrolidin-3-ylmethyl]acetamide and its potential impurities, including its stereoisomer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for purity determination and assay of the compound and its related substances. A typical RP-HPLC method would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. Method validation for such an assay would be performed according to established guidelines to ensure linearity, accuracy, precision, and robustness.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the general principles of method development for similar small amine-containing molecules would apply. The selection of mobile phase pH is critical to ensure the compound is in a suitable ionic form for good peak shape and retention. UV detection is commonly employed, with the detection wavelength chosen based on the chromophoric properties of the molecule.

A representative, though hypothetical, HPLC data table for purity analysis is presented below:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm
Retention Time~ 8.5 min (Anticipated)

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. The principles of separation are the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. For the analysis of this compound, a UPLC method could offer significant advantages in a high-throughput research environment, allowing for more rapid assessment of reaction progress, purity, and stability.

Chiral Chromatography for Enantiomeric Purity

Given that this compound is a chiral compound, the determination of its enantiomeric purity is of paramount importance. Chiral chromatography is the most definitive method for separating and quantifying enantiomers. This is typically achieved using a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention times.

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the CSP and the mobile phase (often a mixture of alkanes and alcohols in normal-phase mode) is critical for achieving successful enantioseparation. The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the (R)- and (S)-enantiomers.

A hypothetical data table for a chiral HPLC method is provided below:

ParameterCondition
ColumnChiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate0.7 mL/min
Column Temperature25 °C
Detection Wavelength215 nm
Retention Time (R)-enantiomer~ 12.3 min (Anticipated)
Retention Time (S)-enantiomer~ 14.1 min (Anticipated)

Spectroscopic Techniques for Structural Confirmation and Purity Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and are used to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to confirm the synthesis of this compound.

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the methylene (B1212753) bridge, the acetyl methyl group, and the N-H protons.

¹³C NMR provides information about the different types of carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the acetamide (B32628) group, the carbons of the pyrrolidine ring, the methylene carbon, and the methyl carbon.

Predicted NMR Data:

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~ 7.8br s-NH-C=O
¹H~ 3.2-3.4m-CH₂-NH-C=O
¹H~ 2.8-3.1mPyrrolidine CH₂
¹H~ 2.5-2.7mPyrrolidine CH
¹H~ 1.9s-C(=O)CH₃
¹H~ 1.6-1.8mPyrrolidine CH₂
¹³C~ 172C=O
¹³C~ 45-55Pyrrolidine CH₂
¹³C~ 44-CH₂-NH-C=O
¹³C~ 35-40Pyrrolidine CH
¹³C~ 28-32Pyrrolidine CH₂
¹³C~ 23-C(=O)CH₃

Mass Spectrometry (LC-MS, EI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of polar and non-volatile compounds. For this compound, LC-MS would be used to confirm the molecular weight of the compound by observing the protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural confirmation.

Electron Ionization-Mass Spectrometry (EI-MS) is a hard ionization technique often coupled with gas chromatography (GC), although direct infusion is also possible. While potentially leading to extensive fragmentation and a weak or absent molecular ion peak for some molecules, it can provide a reproducible fragmentation pattern that serves as a "fingerprint" for the compound.

Anticipated Mass Spectrometry Data:

TechniqueIonExpected m/zComment
LC-MS (ESI+)[M+H]⁺143.12Molecular Ion
LC-MS (ESI+)[M+Na]⁺165.10Sodium Adduct
EI-MSM⁺142.11Molecular Ion (may be weak or absent)
EI-MSFragment70Corresponds to the pyrrolidinylmethyl cation
EI-MSFragment43Corresponds to the acetyl cation [CH₃CO]⁺

Lack of Publicly Available Crystallographic Data for this compound

Despite a thorough search of scientific literature and chemical databases, specific X-ray crystallography data for the compound this compound is not publicly available. As a result, a detailed analysis of its absolute stereochemistry determination via this method, including specific research findings and data tables on its crystal structure, cannot be provided at this time.

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms within a crystal. For a chiral molecule such as this compound, this technique would be instrumental in unambiguously confirming the (R) configuration at its stereocenter. The process involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. This analysis can reveal precise information, including bond lengths, bond angles, and the absolute spatial orientation of the atoms, thereby confirming the stereochemistry.

However, for such an analysis to be reported, a researcher must first successfully crystallize the compound in a form suitable for single-crystal X-ray diffraction and then publish the findings. The absence of such a publication in the public domain indicates that this specific research has likely not been conducted or its results have not been disseminated.

While general principles of X-ray crystallography are well-established for determining absolute stereochemistry, the strict requirement to focus solely on this compound prevents a broader discussion. Without specific crystallographic parameters—such as unit cell dimensions, space group, and atomic coordinates—for this exact compound, the requested detailed article with data tables cannot be generated.

Q & A

Q. What advanced techniques elucidate the compound’s mechanism of action in neurological disorders?

  • Methodological Answer :
  • Patch-Clamp Electrophysiology : Measures ion channel modulation (e.g., NMDA receptor inhibition).
  • CRISPR-Cas9 Knockout Models : Identify target genes (e.g., MAO-B) responsible for observed neuroprotection .
  • In Vivo Imaging : PET tracers (¹⁸F-labeled analogs) track brain penetration and target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.